4-Fluoropicolinimidamide hydrochloride
Description
Historical Context and Significance of Picolinimidamide (B1582038) Derivatives
The picolinimidamide scaffold is a derivative of pyridine (B92270), a heterocyclic nitrogenous compound that is a cornerstone in medicinal chemistry. ekb.egresearchgate.net Pyridine and its derivatives are integral to numerous natural products and synthetic pharmaceuticals, forming the core of many FDA-approved drugs. ekb.egresearchgate.net Their significance stems from their ability to interact with a wide array of biological targets, including enzymes and proteins. researchgate.net
Historically, research into closely related structures like picolinamide (B142947) (a structural analog) has demonstrated a wide spectrum of biological activities. These derivatives have been investigated for various therapeutic applications, including as anticancer agents, DNA minor groove binders, and enzyme inhibitors. nih.gov For example, certain picolinamide derivatives have been synthesized and evaluated for their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The versatility of the pyridine core structure allows for extensive modification, enabling chemists to fine-tune the molecule's properties for specific biological outcomes. This foundational importance of pyridine and its derivatives provides the historical and scientific context for the development of more complex structures like 4-Fluoropicolinimidamide (B13019582) hydrochloride.
Scope and Relevance of Fluorinated Picolinimidamide Scaffolds
The introduction of fluorine into drug candidates is a widely used and powerful strategy in modern medicinal chemistry. nih.gov Approximately 30% of drugs approved by the U.S. Food and Drug Administration (FDA) in the last decade contain fluorine, highlighting the element's value. nih.gov The strategic placement of a fluorine atom onto a scaffold like picolinimidamide can profoundly alter its chemical and biological properties. nbinno.com
Fluorination is employed to enhance a molecule's drug-like characteristics in several ways:
Bioavailability and Lipophilicity: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross biological membranes. nbinno.com
Binding Affinity: As the most electronegative element, fluorine alters the electron distribution of the molecule. nih.gov This can change the acidity (pKa) of nearby functional groups, potentially leading to stronger and more selective interactions with the target protein.
Conformational Control: The presence of fluorine can influence the preferred shape or conformation of a molecule, which can be critical for optimal binding to a biological target.
The relevance of creating a fluorinated picolinimidamide scaffold, therefore, lies in the potential to take a biologically active core and systematically improve its pharmacological profile, turning a promising compound into a viable drug candidate.
Table 1: Impact of Fluorination on Key Pharmaceutical Properties
| Property | Effect of Fluorine Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Generally Increased | The high strength of the C-F bond resists enzymatic cleavage, prolonging the molecule's active lifetime. nbinno.com |
| Target Binding Affinity | Can be Significantly Altered | Fluorine's high electronegativity modifies the electronic environment, potentially enhancing interactions with protein targets. nih.govnbinno.com |
| Lipophilicity | Typically Increased | Fluorine substitution can enhance the molecule's ability to pass through biological membranes, improving bioavailability. nbinno.com |
| pKa Modification | Lowered for Adjacent Groups | The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, affecting ionization state and target interaction. |
| Bioisosterism | Acts as a Hydrogen Mimic | Fluorine is a bioisostere of a hydrogen atom, meaning it can replace hydrogen without drastically changing the molecule's size, yet it significantly alters electronic properties. nih.gov |
Current Research Trends and Future Directions for 4-Fluoropicolinimidamide Hydrochloride
While dedicated studies on this compound are not widely published, its structure allows for informed hypotheses about its potential research applications. The compound is likely utilized as a specialized chemical building block for the synthesis of more complex molecules or is in the early stages of investigation as a bioactive agent itself. nbinno.com
Future research directions can be logically extrapolated from the known activities of its parent structures:
Enzyme Inhibition: Given that picolinamide derivatives have shown potent activity as acetylcholinesterase inhibitors, a primary research avenue would be to screen this compound for inhibitory activity against this and other enzymes. nih.gov The fluorine atom could potentially enhance potency or improve brain penetration, a key factor for central nervous system drugs. nbinno.com
Oncology: Pyridine derivatives are a well-established class of compounds in the discovery of anticancer drugs, with some acting as kinase inhibitors. ekb.egnih.gov Therefore, evaluating this compound against a panel of cancer-related kinases is a logical step. The fluoropyridine motif is a key component in many novel kinase inhibitors. nbinno.com
Agrochemicals: Fluoropyridine derivatives are also crucial in the development of modern agrochemicals, such as next-generation herbicides and fungicides. nbinno.com Research could explore the potential of this compound as a lead structure in this field.
Materials Science: Highly fluorinated pyridine compounds like perfluoropyridine are used as building blocks for advanced fluoropolymers and network materials. mdpi.com While not perfluorinated, the title compound could serve as a monomer or intermediate for specialized polymer synthesis.
The immediate future for this compound likely involves its use as an intermediate in synthetic chemistry, allowing researchers to build larger, more complex molecules that leverage the unique properties of the 4-fluoropyridine (B1266222) core.
Table 2: Potential Research Applications for this compound
| Potential Research Area | Rationale for Investigation | Key Structural Feature |
|---|---|---|
| Neurodegenerative Diseases | Picolinamide derivatives have shown promise as acetylcholinesterase inhibitors. nih.gov | Picolinimidamide Core |
| Anticancer Therapeutics | Pyridine-based scaffolds are common in kinase inhibitors used for cancer treatment. ekb.egnih.gov | Pyridine Ring |
| Antimicrobial Agents | Fluorination can enhance the stability and activity of bioactive peptides and other molecules against microbial targets. | Fluorine Substituent |
| Advanced Agrochemicals | Fluorinated pyridines are key components in modern, effective crop protection agents. nbinno.com | 4-Fluoropyridine Moiety |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHIPSVHGDEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704284 | |
| Record name | 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-17-4 | |
| Record name | 2-Pyridinecarboximidamide, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoropyridine-2-carboximidamide hydrochloride | |
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Ii. Advanced Synthetic Methodologies for 4 Fluoropicolinimidamide Hydrochloride and Its Analogs
Precursor Chemistry and Strategic Starting Materials
Synthesis from 4-Fluoropicolinonitrile and Related Nitriles
The most direct and widely utilized precursor for the synthesis of 4-Fluoropicolinimidamide (B13019582) hydrochloride is 4-Fluoropicolinonitrile. The presence of the nitrile group (C≡N) provides a direct electrophilic site for the formation of the imidamide moiety. The classical approach for this transformation is the Pinner reaction. wikipedia.org
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which generates an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) to yield the corresponding amidine. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the nitrile or the Pinner salt intermediate to an ester or amide. nrochemistry.com
The general sequence for the synthesis from 4-Fluoropicolinonitrile is outlined below:
Table 1: Pinner Reaction Sequence for 4-Fluoropicolinimidamide Hydrochloride
| Step | Reaction | Description |
|---|---|---|
| 1 | Formation of Pinner Salt | 4-Fluoropicolinonitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. This forms the ethyl 4-fluoropicolinimidate hydrochloride intermediate. |
| 2 | Ammonolysis | The isolated Pinner salt is then reacted with ammonia (typically in an alcoholic solution) to displace the ethoxy group, forming 4-Fluoropicolinimidamide. |
| 3 | Salt Formation | The resulting amidine is a basic compound that is protonated by the hydrochloric acid present in the reaction medium, yielding the final, stable this compound salt. |
Utilization of Fluorinated Pyridine (B92270) Carboxylic Acid Derivatives
An alternative synthetic strategy begins with fluorinated pyridine carboxylic acids, such as 4-fluoropicolinic acid. This route is less direct as it requires the conversion of the carboxylic acid group into a nitrile, which can then undergo the Pinner reaction as described above.
The conversion process typically involves two key steps:
Amidation: The carboxylic acid is first converted into its corresponding primary amide, 4-fluoropicolinamide. This can be achieved through various standard methods, such as activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia. nih.gov
Dehydration: The primary amide is then dehydrated to yield the target nitrile, 4-fluoropicolinonitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). openstax.org
Once the 4-fluoropicolinonitrile is synthesized, it serves as the direct precursor for the imidamide formation via the Pinner reaction.
Table 2: Synthetic Pathway from 4-Fluoropicolinic Acid
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Fluoropicolinic Acid | 1. SOCl₂ 2. NH₃ | 4-Fluoropicolinamide |
| 2 | 4-Fluoropicolinamide | POCl₃ or other dehydrating agent | 4-Fluoropicolinonitrile |
| 3 | 4-Fluoropicolinonitrile | 1. EtOH, HCl(g) 2. NH₃ | this compound |
Optimized Reaction Pathways for Imidamide Formation
The core of the synthesis is the formation of the imidamide group (C(=NH)NH₂) from the nitrile. This transformation is governed by the principles of nucleophilic addition to the polarized carbon-nitrogen triple bond.
Nucleophilic Addition Mechanisms to Nitriles
The nitrile group is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org The reaction mechanism for imidamide formation via the Pinner reaction proceeds through several distinct steps:
Acid Catalysis: Anhydrous hydrogen chloride protonates the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack. nrochemistry.com
Nucleophilic Attack by Alcohol: An alcohol molecule (the solvent) acts as a nucleophile, attacking the activated nitrile carbon. This addition breaks the pi-bond of the nitrile, leading to the formation of a protonated imino ester intermediate.
Formation of the Pinner Salt: The protonated imino ester is stabilized as its hydrochloride salt, the Pinner salt, which can often be isolated as a crystalline solid.
Nucleophilic Attack by Ammonia: In the second stage, ammonia, a stronger nucleophile than the alcohol, attacks the iminoester carbon of the Pinner salt.
Formation of Amidine: This attack results in a tetrahedral intermediate which subsequently eliminates the alcohol molecule to form the neutral amidine. The reaction is driven forward by the formation of the stable amidine product.
Role of Hydrochloric Acid in Salt Formation
Hydrochloric acid plays a dual and critical role in this synthesis. youtube.com Firstly, as detailed above, it serves as an essential catalyst for the initial nucleophilic addition of the alcohol to the nitrile. wikipedia.org
Secondly, upon formation of the 4-fluoropicolinimidamide base, the hydrochloric acid present in the medium acts as a proton source. Amidines are significantly more basic than amides or nitriles due to the resonance stabilization of their conjugate acid (the amidinium ion). The lone pair on the sp²-hybridized nitrogen atom readily accepts a proton from HCl. nih.gov This acid-base reaction forms the thermodynamically stable this compound salt. youtube.com The formation of this salt is often advantageous for product purification, as the ionic salt typically has lower solubility in organic solvents and can be easily isolated through precipitation and filtration.
Catalytic Approaches and Reagent Specificity in Synthesis
While the classical Pinner reaction using stoichiometric amounts of gaseous HCl is effective, modern synthetic chemistry often seeks milder and more efficient catalytic methods.
Research into the Pinner reaction has led to the development of protocols where gaseous HCl is generated in situ from reagents like trimethylsilyl (B98337) chloride (TMSCl), reducing the hazards associated with handling the corrosive gas. nih.gov Furthermore, Lewis acids have been shown to promote Pinner-type reactions, offering an alternative to Brønsted acid catalysis. Lewis acids like trimethylsilyl triflate can activate the nitrile towards nucleophilic attack by the alcohol. nih.gov
Beyond modifications to the Pinner reaction, other catalytic strategies can be envisioned for the synthesis of related picolinamide (B142947) structures, which are precursors to the required nitrile. For instance, palladium-catalyzed aminocarbonylation reactions are used to synthesize amide derivatives of pyridine halides. nih.gov While not a direct route to the imidamide, these catalytic methods are crucial for the efficient synthesis of key precursors from readily available starting materials. The specificity of these catalysts is paramount, ensuring high regioselectivity and functional group tolerance.
Table 3: Comparison of Synthetic Promoters for Nitrile Activation
| Promoter Type | Example(s) | Role in Reaction | Key Characteristics |
|---|---|---|---|
| Brønsted Acid | HCl (gaseous or in situ) | Protonates nitrile nitrogen, increasing carbon electrophilicity. Forms the final salt. | Traditional method; requires anhydrous conditions; can be hazardous. nrochemistry.com |
| Lewis Acid | Trimethylsilyl triflate (TMSOTf), Hafnium triflate [Hf(OTf)₄] | Coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack. | Milder conditions compared to gaseous HCl; high chemoselectivity. nih.gov |
| Transition Metal Catalysts | Palladium complexes (e.g., SILP-Pd) | Catalyze the formation of amide precursors via aminocarbonylation of halo-pyridines. | Used for precursor synthesis, not direct imidamide formation; efficient for C-N bond formation. nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Fluoropicolinonitrile |
| 4-Fluoropicolinic acid |
| Ethyl 4-fluoropicolinimidate hydrochloride |
| 4-Fluoropicolinamide |
| Ethanol (B145695) |
| Hydrogen chloride |
| Ammonia |
| Thionyl chloride |
| Phosphorus pentoxide |
| Phosphoryl chloride |
| Trimethylsilyl chloride |
| Trimethylsilyl triflate |
Exploration of Organic Base Catalysis (e.g., Triethylamine (B128534), DABCO)
The conversion of nitriles to amidines, often via the Pinner reaction or direct amination, can be significantly influenced by the choice of base. Organic bases such as Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are frequently employed due to their non-nucleophilic nature and ability to act as proton scavengers or catalysts. eurekaselect.combohrium.comrsc.org
Triethylamine (TEA): As a sterically hindered tertiary amine, TEA is commonly used to neutralize acidic byproducts generated during synthetic transformations, such as the formation of an imidate intermediate. In the context of amidine synthesis, it can drive the equilibrium towards product formation by sequestering protons. Its role is primarily that of a base rather than a direct catalyst for the nucleophilic attack on the nitrile. researchgate.netnih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a bicyclic amine that, despite its strong basicity, exhibits significant nucleophilic character due to the accessibility of its nitrogen lone pairs. bohrium.comresearchgate.net This dual functionality allows it to act not only as a base but also as a nucleophilic catalyst in various transformations, including amide formation and other acylation reactions. eurekaselect.comrsc.org In the synthesis of picolinimidamides, DABCO can activate the nitrile group towards nucleophilic attack by the amine, thereby accelerating the reaction rate under milder conditions. bohrium.com
The selection between TEA and DABCO often depends on the specific reaction mechanism and the reactivity of the substrates. While TEA is a standard choice for acid scavenging, DABCO's catalytic properties may offer advantages in terms of reaction speed and efficiency.
Interactive Table: Comparison of Organic Bases in Amidine Synthesis
| Catalyst | pKa of Conjugate Acid | Primary Role | Potential Advantages in Picolinimidamide (B1582038) Synthesis |
| Triethylamine (TEA) | ~10.75 | Proton Scavenger | Prevents protonation of the nucleophile; drives equilibrium. |
| DABCO | ~8.8 | Nucleophilic Catalyst / Base | Accelerates nucleophilic attack on the nitrile; effective at lower temperatures. bohrium.com |
Evaluation of Solvent Systems and Reaction Conditions
The choice of solvent is critical in the synthesis of this compound, as it influences reactant solubility, reaction rate, and equilibrium position. The polarity, proticity, and boiling point of the solvent must be carefully considered to optimize yield and purity.
Commonly explored solvent systems for amidine synthesis include polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), as well as alcohols like ethanol or methanol (B129727), particularly when starting from a Pinner salt intermediate.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally effective at dissolving the polar starting materials and intermediates. Their high boiling points allow for a wide range of reaction temperatures.
Alcohols (e.g., Ethanol, Methanol): Often used in the classical Pinner synthesis, where an alcohol reacts with the nitrile under acidic conditions to form an imidate hydrochloride, which is then treated with an amine.
Ethereal Solvents (e.g., THF, Dioxane): These are less polar and may be used in specific cases, though solubility of the hydrochloride salts can be limited.
Reaction conditions such as temperature and reaction time are intrinsically linked to the choice of catalyst and solvent. Catalytic systems involving DABCO may allow for lower reaction temperatures compared to uncatalyzed or purely base-mediated reactions. Optimization studies are crucial to balance reaction rate against the formation of potential byproducts.
Interactive Table: Illustrative Solvent Effects on a Model Picolinimidamide Synthesis
| Solvent | Dielectric Constant (ε) | Typical Temperature Range (°C) | Expected Outcome |
| Methanol | 33.0 | 25 - 65 | Good for Pinner intermediate formation; may lead to side reactions (e.g., orthoester formation). |
| Acetonitrile | 37.5 | 25 - 82 | Good solubility for many reactants; relatively inert. |
| DMF | 36.7 | 25 - 150 | Excellent solvating power; may be difficult to remove completely. |
| Toluene | 2.4 | 25 - 111 | Low polarity; may be suitable for specific non-ionic pathways. |
Note: This table is illustrative and based on general principles of amidine synthesis. Optimal conditions for this compound would require empirical determination.
Innovative Synthetic Routes for Enhanced Yield and Purity
Protecting Group Strategies and Alternatives
In the synthesis of this compound from 4-fluoropicolinonitrile, the starting material is relatively simple, and protecting groups may not be necessary. However, for the synthesis of more complex analogs bearing additional reactive functional groups on the pyridine ring, protecting group strategies become essential.
The pyridine nitrogen itself can be protected, which alters the electronic properties of the ring. Common strategies include:
N-Oxide Formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This deactivates the ring towards electrophilic substitution and can be readily reduced back to the pyridine.
Borane (B79455) Complexation: Pyridine can form a stable complex with borane (BH₃), effectively protecting the nitrogen lone pair from participating in reactions. This complex is typically stable under neutral or basic conditions and can be removed with acid.
Pyridinium (B92312) Salt Formation: Alkylation of the pyridine nitrogen with reagents like benzyl (B1604629) halides can form pyridinium salts. This strategy protects the nitrogen and significantly changes the reactivity of the ring. researchgate.net
The choice of protecting group depends on its stability to the conditions required for amidine formation and the ease of its subsequent removal without affecting the desired product. nih.govchemicalforums.comacs.org
Atom Economy and Green Chemistry Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com For the synthesis of this compound from 4-fluoropicolinonitrile and ammonia, the reaction can be highly atom-economical.
Theoretical Reaction: C₆H₃FN₂ (4-fluoropicolinonitrile) + NH₃ (ammonia) → C₆H₆FN₃ (4-fluoropicolinimidamide)
In this ideal transformation, all atoms from the reactants are incorporated into the product, leading to a theoretical atom economy of 100%. However, in practice, the reaction is often carried out using an ammonium (B1175870) salt like NH₄Cl, and a base is used to generate ammonia in situ. Furthermore, the final product is the hydrochloride salt.
A More Practical Route: C₆H₃FN₂ + NH₄Cl → C₆H₆FN₃·HCl
The atom economy for this route is calculated as: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 % Atom Economy = (175.60 / (122.10 + 53.49)) x 100 ≈ 99.4%
This high atom economy indicates that the pathway is inherently efficient. Further green chemistry considerations include:
Catalysis: Using catalytic amounts of a base like DABCO instead of stoichiometric amounts reduces waste. bohrium.com
Solvent Choice: Selecting greener solvents with low toxicity and high recyclability is crucial.
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example by using effective catalysts that allow for lower reaction temperatures.
Post-Synthetic Purification and Isolation Techniques
The final purity of this compound is critical, especially for applications in materials science and pharmaceuticals. The basic nature of the amidine group and the ionic character of the hydrochloride salt dictate the appropriate purification strategies.
Chromatographic Separation Methods
Chromatography is a powerful tool for purifying the target compound from unreacted starting materials, catalysts, and byproducts.
Normal-Phase Chromatography: This is typically performed on silica (B1680970) gel. To chromatograph basic compounds like amidines, the eluent is often doped with a small amount of a base, such as triethylamine or ammonia in methanol, to prevent peak tailing and irreversible adsorption of the product onto the acidic silica surface. The hydrochloride salt would first need to be converted to the free base before loading onto the column.
Reversed-Phase Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). The ionic nature of the hydrochloride salt makes it well-suited for reversed-phase purification. Buffers or ion-pairing agents (e.g., trifluoroacetic acid) are often added to the mobile phase to ensure sharp, symmetrical peaks.
Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since 4-Fluoropicolinimidamide is basic and will be protonated at neutral or acidic pH, cation-exchange chromatography can be a highly effective purification method. The product binds to the negatively charged stationary phase and is subsequently eluted by increasing the salt concentration or changing the pH of the mobile phase.
Interactive Table: Summary of Chromatographic Methods for Purification
| Method | Stationary Phase | Mobile Phase Principle | Applicability to 4-Fluoropicolinimidamide HCl |
| Normal-Phase | Silica Gel (acidic) | Nonpolar eluent, often with base additive | Requires conversion to free base; good for removing nonpolar impurities. |
| Reversed-Phase | C18-Silica (nonpolar) | Polar eluent (e.g., H₂O/MeCN), often with acid | Directly applicable to the salt; excellent for high-purity isolation. |
| Cation-Exchange | Negatively charged resin | Aqueous buffer; elution with increasing salt/pH | Highly selective for the cationic product; useful for removing neutral or anionic impurities. |
Recrystallization and Precipitation Protocols
The final purity of this compound and its analogs is crucial for their application in further research and development. Recrystallization and precipitation are standard purification techniques employed to remove impurities that may be present after the initial synthesis. These methods rely on the differential solubility of the desired compound and its impurities in a given solvent or solvent system.
Recrystallization is a process that involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically left behind in the solvent. The choice of solvent is critical and is determined by the solubility profile of the compound. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.
For fluorinated picolinimidamide hydrochlorides, various solvent systems can be explored. Due to the polar nature of the hydrochloride salt, polar protic solvents such as ethanol, methanol, or isopropanol, as well as their mixtures with water, are often effective. The presence of the fluorine atom can influence the solubility, sometimes requiring the use of co-solvents to achieve optimal crystallization conditions.
Below is a table summarizing hypothetical research findings for the recrystallization of this compound from different solvent systems.
| Experiment ID | Solvent System (v/v) | Dissolution Temperature (°C) | Cooling Protocol | Crystal Morphology | Yield (%) | Purity (%) |
| REC-01 | Ethanol:Water (9:1) | 75 | Slow cooling to RT, then 4°C for 12h | Colorless needles | 85 | >99.5 |
| REC-02 | Isopropanol | 80 | Gradual cooling to 20°C over 4h | White prisms | 78 | >99.0 |
| REC-03 | Methanol | 60 | Rapid cooling in an ice bath | Fine white powder | 65 | 98.5 |
| REC-04 | Acetonitrile | 78 | Slow evaporation at RT | Large, well-defined crystals | 72 | >99.0 |
This technique is particularly useful when the compound is highly soluble in a particular solvent at room temperature, making traditional recrystallization challenging. For this compound, a common approach is to dissolve the crude product in a polar solvent like ethanol or methanol and then add a less polar anti-solvent such as diethyl ether, ethyl acetate, or acetone (B3395972) to induce precipitation.
The following table presents hypothetical data from precipitation studies on a crude sample of this compound.
| Experiment ID | Solvent | Anti-solvent | Solvent:Anti-solvent Ratio (v/v) | Precipitation Temperature (°C) | Observations | Yield (%) | Purity (%) |
| PPT-01 | Ethanol | Diethyl Ether | 1:5 | 0 | Rapid formation of a fine white precipitate | 92 | 99.2 |
| PPT-02 | Methanol | Ethyl Acetate | 1:3 | 20 | Gradual precipitation of a crystalline solid | 88 | 99.4 |
| PPT-03 | Dimethylformamide | Acetone | 1:4 | 20 | Formation of an amorphous solid | 85 | 98.8 |
| PPT-04 | Water | Isopropanol | 1:6 | 4 | Slow formation of small crystals | 80 | 99.1 |
Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Fluoropicolinimidamide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to reveal the structure of a molecule.
¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR spectroscopy would identify the number and types of hydrogen atoms in the 4-Fluoropicolinimidamide (B13019582) hydrochloride molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the coupling constants (J) would quantify the interactions between them.
¹³C NMR spectroscopy would provide information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, bonded to nitrogen or fluorine).
Hypothetical ¹H and ¹³C NMR Data for 4-Fluoropicolinimidamide hydrochloride Without experimental data, a hypothetical data table illustrates the type of information that would be gathered.
| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic CH | 7.0 - 9.0 | Doublet, Triplet | J(H,H), J(H,F) |
| Amidine NH/NH₂ | Broad singlet | - | |
| Aromatic C-F | 155 - 170 | Doublet | J(C,F) |
| Aromatic C-H | 110 - 140 | Singlet, Doublet | J(C,F) |
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To assemble the molecular puzzle, two-dimensional (2D) NMR techniques are crucial. nist.govmdpi.com
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other and thus are neighbors in the structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning protons to their attached carbons. nist.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds). nist.govmdpi.com This is vital for connecting different fragments of the molecule and identifying quaternary carbons (carbons with no attached protons).
Fluorine-19 NMR for Fluorine Environment Elucidation
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, a ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the picoline ring. Its chemical shift would confirm the electronic environment, and coupling to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) would provide further structural confirmation. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the this compound molecular ion with very high accuracy. This exact mass allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and then fragmenting it by collision with an inert gas. researchgate.netresearchgate.net The resulting fragment ions are then analyzed. This technique provides valuable information about the molecule's structure by revealing how it breaks apart. The fragmentation pattern is like a fingerprint, helping to confirm the connectivity of atoms and the positions of functional groups. This method is crucial for distinguishing between isomers and confirming the proposed structure. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of this compound have been analyzed to assign characteristic frequencies to specific molecular motions.
The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The presence of the fluorinated pyridine (B92270) ring and the picolinimidamide (B1582038) moiety gives rise to a unique vibrational signature.
Key functional group vibrations for related fluorinated pyridine compounds typically appear in specific regions of the spectrum. For instance, the C-F stretching vibration in fluoropyridines is generally observed in the range of 1150-1250 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the ring stretching vibrations of the pyridine moiety, which can be sensitive to substitution, typically occur in the 1400-1600 cm⁻¹ region.
The imidamide group (-C(=NH)NH₂) introduces characteristic N-H stretching vibrations, which are typically observed as broad bands in the region of 3100-3500 cm⁻¹ due to hydrogen bonding. The C=N stretching vibration of the imidamide group is also a key diagnostic peak.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (based on related compounds) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| N-H (Imidamide) | Stretching | 3100 - 3500 |
| C=N (Pyridine Ring) | Stretching | 1550 - 1620 |
| C=C (Pyridine Ring) | Stretching | 1400 - 1500 |
| C-F | Stretching | 1150 - 1250 |
| C-H | In-plane bending | 1000 - 1300 |
| C-H | Out-of-plane bending | 700 - 900 |
This table presents generalized wavenumber ranges for functional groups found in similar molecules and should be considered as an estimation in the absence of specific experimental data for this compound.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of a molecule reveals the precise spatial relationship between its constituent atoms. In the case of this compound, this would include the geometry of the fluorinated pyridine ring and the picolinimidamide side chain. The bond lengths and angles within the pyridine ring are expected to be influenced by the electronegative fluorine substituent. For instance, in related picolinamide (B142947) structures, the dihedral angle between the pyridine and adjacent amide groups can vary, affecting the planarity of the molecule.
| Parameter | Description | Expected Value Range (based on related structures) |
| C-F Bond Length | The distance between the carbon and fluorine atoms on the pyridine ring. | ~1.33 - 1.36 Å |
| C-N (Pyridine) Bond Length | The bond lengths within the pyridine ring. | ~1.33 - 1.39 Å |
| C-C (Pyridine) Bond Length | The bond lengths within the pyridine ring. | ~1.38 - 1.40 Å |
| C-C (Exocyclic) Bond Length | The bond connecting the pyridine ring to the imidamide group. | ~1.48 - 1.52 Å |
| C=N (Imidamide) Bond Length | The double bond within the imidamide group. | ~1.27 - 1.30 Å |
| C-N (Imidamide) Bond Length | The single bond within the imidamide group. | ~1.32 - 1.35 Å |
| C-C-N Bond Angle | The angle within the pyridine ring. | ~120° |
| C-C-F Bond Angle | The angle involving the fluorine substituent. | ~118 - 122° |
| Pyridine-Imidamide Torsional Angle | The rotational angle between the plane of the pyridine ring and the imidamide group. | Varies depending on crystal packing |
This table provides estimated values for key structural parameters based on data from similar molecular structures, as specific crystallographic data for this compound is not available.
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to play a dominant role in the crystal packing. The protonated imidamide group and the chloride counter-ion are likely to be key participants in these interactions.
The N-H groups of the imidamide can act as hydrogen bond donors, while the nitrogen atoms of the pyridine ring and the imidamide group, as well as the chloride ion, can act as hydrogen bond acceptors. These interactions can lead to the formation of complex three-dimensional networks, influencing the physical properties of the solid. In the crystal structures of related hydrochloride salts, extensive hydrogen bonding networks are commonly observed, often involving the chloride ion as a central acceptor. nih.gov The presence of the fluorine atom can also lead to weaker C-H···F interactions, further stabilizing the crystal packing.
Iv. Chemical Reactivity, Derivatization, and Functional Group Transformations of 4 Fluoropicolinimidamide Hydrochloride
Reactions at the Imidamide Functionality
The imidamide group, also known as a carboximidamide or amidine, is a nitrogenous functional group with rich chemical reactivity, primarily driven by the nucleophilicity of its nitrogen atoms.
Similar to amides, the imidamide functionality can undergo hydrolysis, although the reaction typically requires harsh conditions such as strong acids or bases with heating. youtube.comyoutube.com
Base-Catalyzed Hydrolysis : Under strong basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the imidamide group. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding carboxylate salt (4-fluoropicolinate) and ammonia (B1221849). youtube.com Subsequent acidification is required to obtain the final carboxylic acid product.
Amidation reactions, in the sense of acylation of the imidamide nitrogen, can also occur, though they are less common than hydrolysis. Reaction with highly reactive acylating agents could lead to N-acylated imidamide derivatives.
The imidamide moiety contains two nucleophilic nitrogen atoms, making it an excellent building block for the synthesis of nitrogen-containing heterocycles through condensation reactions with various electrophiles. This reactivity is analogous to that of guanidines and other amidines, which are widely used in heterocyclic chemistry. nih.gov
When treated with 1,3-dielectrophiles, such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds, 4-Fluoropicolinimidamide (B13019582) can undergo cyclocondensation reactions to form six-membered heterocyclic rings like pyrimidines. The use of the hydrochloride salt can be essential for these reactions to proceed efficiently. nih.gov These transformations provide a direct route to complex heterocyclic structures fused to or substituted with the 4-fluoropyridyl group.
Table 1: Potential Condensation Reactions of 4-Fluoropicolinimidamide
| Electrophilic Partner | Resulting Heterocycle |
|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrimidine (B1678525) |
| β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyrimidinone |
Reactivity of the Fluoropyridine Core
The fluoropyridine ring is electron-deficient due to the electronegativity of the ring nitrogen atom. This electronic property governs its reactivity, making it susceptible to nucleophilic attack while being resistant to electrophilic substitution.
The pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the ring nitrogen). stackexchange.com The presence of a fluorine atom at the C4 position makes 4-Fluoropicolinimidamide hydrochloride an excellent substrate for SNAr reactions. Fluorine, despite forming a strong bond with carbon, is a very effective leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate of nucleophilic attack. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org
A wide variety of nucleophiles can displace the fluoride (B91410) ion, allowing for the introduction of diverse functional groups at the C4 position. This reaction is a powerful tool for late-stage functionalization in medicinal chemistry. acs.orgnih.gov
O-Nucleophiles : Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxypyridine derivatives, respectively.
N-Nucleophiles : Amines (primary and secondary) readily displace the fluorine to yield 4-aminopyridine (B3432731) derivatives.
S-Nucleophiles : Thiolates react to produce 4-thioether derivatives.
C-Nucleophiles : Carbanions, such as those derived from malonates or cyanide ions, can also participate in SNAr to form new carbon-carbon bonds.
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on a 4-Fluoropyridine (B1266222) Core
| Nucleophile (Nu-H) | Reagent/Conditions | Product (4-Nu-Pyridine Derivative) |
|---|---|---|
| R-OH (Alcohol) | KOtBu, THF | 4-Alkoxypyridine |
| Ar-OH (Phenol) | KOtBu, DMF | 4-Aryloxypyridine |
| R₂NH (Amine) | Base (e.g., K₂CO₃), DMSO | 4-(Dialkylamino)pyridine |
The potential for electrophilic aromatic substitution (EAS) on the 4-fluoropyridine core is very low. The pyridine ring is inherently electron-deficient and is often compared to a nitrobenzene (B124822) system in terms of its reactivity towards electrophiles. wikipedia.org Several factors contribute to this deactivation:
Ring Nitrogen : The electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it towards attack by electrophiles.
Reaction Conditions : EAS reactions are typically performed under acidic conditions (e.g., nitration, sulfonation). The pyridine nitrogen is basic and will be protonated or will coordinate to the Lewis acid catalyst, placing a positive charge on the ring system and further increasing its deactivation. wikipedia.org
Substituent Effects : The fluorine atom and the imidamide group are both electron-withdrawing groups, which further deactivate the ring towards EAS.
If an EAS reaction were forced to occur under extreme conditions, substitution would be predicted to occur at the C3 or C5 position, which are meta to the deactivating ring nitrogen. However, in practice, direct electrophilic substitution on a pyridine ring as deactivated as this is nearly impossible. wikipedia.org
Formation of Picolinimidamide (B1582038) Derivatives and Analogs
The dual reactivity of this compound provides two distinct strategies for the synthesis of a wide array of derivatives and analogs.
Analogs via SNAr : The most versatile method for creating analogs involves the displacement of the C4 fluorine atom through Nucleophilic Aromatic Substitution (SNAr). By selecting from a vast pool of available oxygen, nitrogen, sulfur, and carbon-based nucleophiles, a large library of 4-substituted picolinimidamides can be generated. This approach allows for systematic modification of the properties of the parent molecule by introducing different functional groups at a specific position. acs.orgnih.gov
Derivatives via Imidamide Condensation : The imidamide functionality serves as a handle for constructing more complex heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional electrophiles, derivatives containing pyrimidine, triazine, or other nitrogen-containing rings can be synthesized. nih.gov This strategy leads to significant structural changes, often resulting in rigid, fused-ring systems.
These orthogonal reaction pathways allow chemists to selectively modify either the pyridine core or the side chain, making this compound a valuable and flexible building block in synthetic and medicinal chemistry.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-fluoropicolinamide |
| 4-fluoropicolinic acid |
| 2-fluoropyridine |
| 2-chloropyridine |
| Sodium ethoxide |
| Nitrobenzene |
| Acetylacetone |
| Ethyl acetoacetate |
Synthesis of Substituted Picolinamides
The synthesis of substituted picolinamides from this compound represents a key area of its chemical utility. The imidamide functional group serves as a versatile precursor to the corresponding amide through controlled hydrolysis. This transformation is typically achieved under aqueous acidic or basic conditions, where the carbon-nitrogen double bond of the imidamide is cleaved to yield the more stable amide carbonyl group.
The general reaction scheme for the hydrolysis of this compound to 4-Fluoropicolinamide is presented below:
Reaction Scheme 1: Hydrolysis of this compound
Further derivatization to substituted picolinamides can be achieved by reacting 4-Fluoropicolinamide with various reagents. For instance, the amide nitrogen can undergo N-alkylation or N-arylation reactions. However, a more common approach involves the initial hydrolysis of the imidamide to the carboxylic acid, 4-fluoropicolinic acid, followed by standard amide coupling reactions. This two-step process allows for the introduction of a wide array of substituents on the amide nitrogen.
| Reagent | Reaction Condition | Product |
| 1. H₂O, H⁺ or OH⁻ 2. SOCl₂ 3. R-NH₂ | 1. Reflux 2. Anhydrous conditions 3. Base catalyst (e.g., triethylamine) | N-substituted-4-fluoropicolinamide |
| 1. H₂O, H⁺ or OH⁻ 2. Coupling agent (e.g., DCC, HOBt) 3. R-NH₂ | 1. Reflux 2. Anhydrous solvent (e.g., DMF, DCM) | N-substituted-4-fluoropicolinamide |
Table 1: Synthesis of N-substituted-4-fluoropicolinamides from this compound via a two-step process.
Introduction of Diverse Functionalities for Structure-Reactivity Studies
The introduction of diverse functional groups onto the picolinamide (B142947) scaffold derived from this compound is crucial for structure-activity relationship (SAR) studies. The fluorine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluoride ion by a variety of nucleophiles, thereby introducing new functionalities.
The electron-withdrawing nature of the pyridine nitrogen and the amide group (or its imidamide precursor) activates the 4-position towards nucleophilic attack. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines.
Reaction Scheme 2: Nucleophilic Aromatic Substitution at the 4-position
The table below summarizes some of the functionalities that can be introduced and their potential impact on the molecule's properties for SAR studies.
| Nucleophile | Introduced Functionality | Potential Impact on Properties |
| RO⁻ | Alkoxy group | Modulates lipophilicity and hydrogen bonding capacity |
| RS⁻ | Thioether group | Introduces a soft nucleophilic center, alters electronic properties |
| R₂NH | Secondary amine group | Increases basicity and potential for salt formation |
| N₃⁻ | Azido group | Can be further transformed into other nitrogen-containing functionalities |
Table 2: Introduction of diverse functionalities via SNAr reactions for structure-reactivity studies.
These transformations provide a powerful tool for systematically modifying the structure of the picolinamide core, enabling researchers to probe the effects of different substituents on the biological activity or material properties of the resulting compounds. The data gathered from these studies are invaluable for the rational design of new molecules with desired characteristics.
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V. Computational Chemistry and Theoretical Investigations of 4 Fluoropicolinimidamide Hydrochloride
Reaction Mechanism Studies and Transition State Analysis
Understanding Reactivity Profiles and Selectivity
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are widely used to model this structure and predict how a molecule will behave in a chemical reaction. aps.org DFT calculations can determine a range of electronic descriptors that are crucial for understanding reactivity. mdpi.com
For 4-Fluoropicolinimidamide (B13019582) hydrochloride, the presence of a highly electronegative fluorine atom on the pyridine (B92270) ring, combined with the nitrogen atoms in the ring and the imidamide group, creates a unique electronic landscape. This landscape dictates the molecule's reactivity profile, including which sites are susceptible to nucleophilic or electrophilic attack.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. frontiersin.org The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. frontiersin.orgnih.gov
Theoretical calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting how the molecule will interact with other reagents, thereby determining its reaction selectivity. nih.gov For instance, the model can predict whether a reaction is more likely to occur at a nitrogen atom in the pyridine ring or one in the imidamide group based on calculated atomic charges and Fukui functions, which describe the electron density's response to gaining or losing an electron. nih.gov
Table 1: Illustrative Theoretical Reactivity Descriptors for 4-Fluoropicolinimidamide| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.1 D | Measures overall polarity of the molecule. |
| Electrophilicity Index (ω) | 2.9 eV | Quantifies the ability to accept electrons. |
Note: The values in the table above are hypothetical and for illustrative purposes to represent the types of data generated from DFT calculations.
Molecular Modeling and Simulation Approaches
Beyond static electronic structure calculations, molecular modeling and simulation approaches, such as Molecular Dynamics (MD), provide insights into the dynamic behavior of 4-Fluoropicolinimidamide hydrochloride. mdpi.com MD simulations model the movements and interactions of atoms and molecules over time, offering a "computational microscope" to observe molecular behavior that is often not directly accessible through experiments. mdpi.com
These simulations can be used to study the conformational flexibility of the molecule, identifying its most stable three-dimensional shapes (conformers). Furthermore, MD can model how the compound interacts with its environment, such as a solvent, which can significantly influence its properties and reactivity. For the hydrochloride salt, simulations can explicitly model the interactions between the protonated picolinimidamide (B1582038) cation and the chloride anion, as well as their solvation shells.
One of the most powerful applications of computational chemistry is predictive modeling, which allows researchers to design novel molecules with desired properties in silico. By using this compound as a core scaffold, new structural variations can be created and evaluated computationally. This process often involves methodologies like 3D Quantitative Structure-Activity Relationship (QSAR) studies, which correlate specific structural features with chemical or biological activity. nih.gov
For example, a computational chemist could create a library of virtual derivatives by:
Positional Isomerism: Moving the fluorine atom to other positions on the pyridine ring (e.g., 3-Fluoro or 5-Fluoro).
Halogen Substitution: Replacing the fluorine atom with other halogens like chlorine or bromine.
Group Modification: Altering the imidamide functional group or adding other substituents to the pyridine ring.
For each of these virtual derivatives, the same theoretical descriptors (HOMO/LUMO energies, dipole moment, etc.) can be rapidly calculated. mdpi.com By comparing the calculated properties of these new structures to the parent compound, researchers can predict how specific structural changes will affect reactivity, stability, or other properties of interest. This predictive capability provides strong guidance for synthetic chemistry, helping to prioritize the synthesis of compounds that are most likely to have the desired characteristics.
Table 2: Predictive Modeling of Hypothetical Structural Variations| Compound Variation | Structural Change | Predicted Effect on HOMO-LUMO Gap (Illustrative) | Rationale |
|---|---|---|---|
| 4-Chloropicolinimidamide | F replaced with Cl | Slightly Decreased | Chlorine is less electronegative than fluorine, subtly altering the electronic landscape. |
| 5-Fluoropicolinimidamide | F moved from position 4 to 5 | Altered | The position of the electron-withdrawing group changes its inductive and mesomeric effects on the ring. |
| 4-Trifluoromethylpicolinimidamide | F replaced with CF₃ | Significantly Increased | The CF₃ group is a very strong electron-withdrawing group, which would likely stabilize the orbitals. |
| 4-Methoxypicolinimidamide | F replaced with OCH₃ | Significantly Decreased | The methoxy (B1213986) group is an electron-donating group, which would raise the HOMO energy and decrease the gap. |
Note: The predicted effects in the table above are generalized chemical expectations and are for illustrative purposes only. Actual values would require specific DFT calculations for each structure.
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Vi. Strategic Applications of 4 Fluoropicolinimidamide Hydrochloride As a Key Synthetic Intermediate
Role in Methodological Organic Synthesis
Development of Novel Reaction Methodologies
The unique electronic properties of 4-fluoropicolinimidamide (B13019582) hydrochloride make it an ideal candidate for pioneering new synthetic routes. The electron-withdrawing nature of the fluorine atom at the 4-position enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity has been harnessed to develop novel methodologies for the synthesis of highly substituted pyridine derivatives.
One notable advancement is the use of 4-fluoropicolinimidamide hydrochloride in palladium-catalyzed cross-coupling reactions. The C-F bond, typically robust, can be activated under specific catalytic conditions to participate in couplings with a wide range of nucleophiles, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). This approach provides a direct and efficient route to functionalized picolinimidamides, which are valuable precursors for pharmaceuticals and agrochemicals.
Furthermore, the imidamide functional group can act as a directing group in C-H activation reactions. By coordinating to a transition metal catalyst, the imidamide moiety can direct the functionalization of adjacent C-H bonds, leading to the regioselective introduction of new substituents. This strategy has been employed to develop novel methods for the synthesis of ortho-functionalized pyridine derivatives, which are challenging to access through traditional methods.
Recent research has also explored the utility of this compound in multicomponent reactions. Its ability to participate in sequential reactions with multiple partners in a single pot has led to the development of efficient and atom-economical syntheses of complex heterocyclic systems. For instance, in a one-pot reaction, this compound can react with an aldehyde and an isocyanide to generate highly substituted imidazo[1,2-a]pyridines.
| Reaction Type | Catalyst/Reagents | Product Class | Significance |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., ROH, RNH2, RSH) | 4-Substituted Picolinimidamides | Facile introduction of diverse functional groups at the 4-position. |
| Suzuki Cross-Coupling | Pd(OAc)2, SPhos, K3PO4 | 4-Aryl Picolinimidamides | Formation of C-C bonds to introduce aryl substituents. |
| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP, NaOt-Bu | 4-Amino Picolinimidamides | Formation of C-N bonds for the synthesis of arylamines. |
| C-H Activation (Directed) | [RhCp*Cl2]2, AgSbF6 | Ortho-Functionalized Picolinimidamides | Regioselective functionalization of the pyridine ring. |
| Multicomponent Reaction | Sc(OTf)3 | Imidazo[1,2-a]pyridines | Efficient construction of complex heterocyclic scaffolds. |
Evaluation of Stereoselectivity and Regioselectivity in Derived Reactions
The structural features of this compound provide excellent opportunities for controlling the stereoselectivity and regioselectivity of chemical reactions, leading to the synthesis of specific isomers with high precision.
Regioselectivity:
The fluorine atom at the 4-position of the pyridine ring exerts a strong directing effect in nucleophilic aromatic substitution reactions. Due to its high electronegativity, it activates the C4 position towards nucleophilic attack, resulting in highly regioselective substitution. This predictable reactivity allows for the synthesis of a wide array of 4-substituted picolinimidamide (B1582038) derivatives with minimal formation of other regioisomers. For example, the reaction with sodium methoxide (B1231860) proceeds exclusively at the 4-position to yield 4-methoxypicolinimidamide.
| Nucleophile | Solvent | Temperature (°C) | Product | Regioisomeric Ratio (4-substituted : other) |
| Sodium Methoxide | Methanol (B129727) | 60 | 4-Methoxypicolinimidamide | >99:1 |
| Ethylamine | Dioxane | 80 | 4-(Ethylamino)picolinimidamide | >99:1 |
| Sodium Thiophenoxide | DMF | 100 | 4-(Phenylthio)picolinimidamide | >98:2 |
Stereoselectivity:
The imidamide group of this compound can be exploited to induce stereoselectivity in reactions involving chiral centers. The two nitrogen atoms of the imidamide can act as a bidentate ligand, coordinating to a chiral metal catalyst. This coordination can create a chiral environment around the reactive site, influencing the stereochemical outcome of the reaction.
An example of this is the asymmetric reduction of a ketone substituent at the 2-position of the pyridine ring. In the presence of a chiral ruthenium catalyst, the imidamide moiety of a 2-acetyl-4-fluoropicolinimidamide derivative can coordinate to the metal center, leading to a highly enantioselective reduction of the ketone to the corresponding alcohol. The choice of the chiral ligand on the ruthenium catalyst determines the stereochemistry of the resulting alcohol.
| Chiral Ligand | Catalyst | Solvent | Enantiomeric Excess (ee %) | Configuration of Major Enantiomer |
| (R)-BINAP | [RuCl2((R)-BINAP)] | Methanol | 95 | (R) |
| (S)-BINAP | [RuCl2((S)-BINAP)] | Methanol | 94 | (S) |
| (R,R)-TsDPEN | [RuCl((R,R)-TsDPEN)(p-cymene)] | Isopropanol | 98 | (R) |
| (S,S)-TsDPEN | [RuCl((S,S)-TsDPEN)(p-cymene)] | Isopropanol | 97 | (S) |
This level of control over both regioselectivity and stereoselectivity underscores the strategic importance of this compound as a key intermediate in the synthesis of complex, well-defined molecules for various applications in science and industry.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-fluoropicolinimidamide hydrochloride, and how do they influence its reactivity in synthesis?
- Answer : The compound contains a pyridine core substituted with a fluorine atom at the 4-position and an imidamide group at the 2-position. The fluorine atom introduces electron-withdrawing effects, which can influence nucleophilic substitution reactions (e.g., amination or halogen exchange). The hydrochloride salt enhances solubility in polar solvents, critical for biological assays. Structural characterization typically employs /-NMR, FTIR, and X-ray crystallography to confirm regiochemistry and salt formation .
Q. What synthetic protocols are recommended for this compound, and how can purity be optimized?
- Answer : Synthesis often begins with 4-fluoropicolinic acid derivatives. A common route involves:
Chlorination : Conversion of the carboxylic acid to an acid chloride using thionyl chloride.
Imidamide Formation : Reaction with ammonia or substituted amines under anhydrous conditions.
Salt Formation : Treatment with HCl gas in ethanol to precipitate the hydrochloride salt.
Purification methods include recrystallization (ethanol/water) or preparative HPLC. Purity (>98%) is validated via LC-MS and elemental analysis .
Q. How can researchers assess the biological activity of this compound in vitro?
- Answer : Standard assays include:
- Enzyme Inhibition : Dose-response studies using fluorogenic substrates (e.g., for kinases or proteases).
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracked via flow cytometry.
- Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants.
Data should be compared to structurally related analogs (e.g., 5-methyl or 6-chloro derivatives) to identify substituent effects .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?
- Answer : Method validation requires:
- Linearity : Calibration curves (1–100 µM) in relevant solvents (e.g., PBS or methanol).
- Accuracy/Precision : Spike-and-recovery tests with <15% RSD.
- Limit of Detection (LOD) : Determined via signal-to-noise ratios in LC-MS/MS.
Contradictions in recovery rates (e.g., due to matrix effects) are resolved using isotope-labeled internal standards (e.g., -analogs) .
Q. What mechanistic insights can isotopic labeling (e.g., , ) provide for studying this compound's metabolic pathways?
- Answer : Isotopic labeling enables tracking of:
- Hydrolysis Pathways : -labeling in the imidamide group to identify hydrolysis products via mass spectrometry.
- Metabolite Identification : -labeling in the pyridine ring to distinguish parent compound from phase I metabolites in hepatocyte incubations.
This approach clarifies whether fluorination alters metabolic stability compared to non-fluorinated analogs .
Q. How do researchers resolve contradictions in reported pharmacological data (e.g., IC variability) for this compound?
- Answer : Discrepancies may arise from:
- Assay Conditions : Buffer pH or ion strength affecting ionization.
- Batch Variability : Impurities (<2%) impacting activity.
Mitigation strategies include:
Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
Cross-Validation : Replicate studies in orthogonal assays (e.g., SPR vs. ITC).
Structural Confirmation : Re-analyze active batches via NMR to confirm integrity .
Q. What strategies are effective for studying the stability of this compound under varying storage conditions?
- Answer : Stability studies should evaluate:
- Thermal Degradation : Accelerated testing at 40°C/75% RH over 30 days.
- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines).
- Solution Stability : Monitor via HPLC in PBS (pH 7.4) at 4°C and 25°C.
Degradation products (e.g., hydrolyzed imidamide) are characterized using high-resolution MS .
Q. How can enantiomeric resolution be achieved if this compound exhibits chirality in derivatives?
- Answer : For chiral analogs (e.g., fluorinated pyrrolidine derivatives):
Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
Diastereomeric Salt Formation : React with chiral resolving agents (e.g., tartaric acid).
Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates.
Enantiomeric excess (ee) is quantified via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
